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Compound of Interest

Compound Name: 3-Chlorocyclohexene

Cat. No.: B1361376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-chlorocyclohexene (CAS No: 2441-97-6, Molecular Formula: C₆H₉Cl). The

information presented herein is crucial for the identification, characterization, and quality control

of this compound in research and development settings. The data has been compiled from

various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
3-Chlorocyclohexene is a cyclic alkene with a chlorine atom at an allylic position. This

structure gives rise to a unique spectroscopic fingerprint, which is detailed in the subsequent

sections. The analysis of its NMR, IR, and MS spectra allows for the unambiguous confirmation

of its chemical structure and purity.

Spectroscopic Data
The following tables summarize the available and predicted quantitative spectroscopic data for

3-chlorocyclohexene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific literature source for the complete ¹H NMR spectrum of 3-chlorocyclohexene
could not be definitively located within the scope of this search, the expected chemical shifts
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and multiplicities can be predicted based on the analysis of similar structures. The following

table presents these predicted values.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chlorocyclohexene

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-1, H-2 (vinylic) 5.5 - 6.0 m -

H-3 (allylic, CH-Cl) 4.5 - 5.0 m -

H-4, H-6 (allylic) 2.0 - 2.5 m -

H-5 (aliphatic) 1.5 - 2.0 m -

Note: These are

estimated values

based on typical

chemical shifts for

protons in similar

chemical

environments. Actual

experimental values

may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to the ¹H NMR data, a definitive literature source for the ¹³C NMR spectrum of 3-
chlorocyclohexene was not found. The table below provides predicted chemical shifts based

on the functional groups present in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chlorocyclohexene
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1, C-2 (vinylic) 120 - 140

C-3 (allylic, C-Cl) 50 - 65

C-4, C-6 (allylic) 25 - 40

C-5 (aliphatic) 20 - 35

Note: These are estimated values based on

typical chemical shifts for carbons in similar

chemical environments. Actual experimental

values may vary.

Infrared (IR) Spectroscopy
The IR spectrum of 3-chlorocyclohexene is expected to show characteristic absorption bands

corresponding to its functional groups. While a fully assigned spectrum is not available, the key

expected absorptions are listed below.

Table 3: Key Predicted IR Absorptions for 3-Chlorocyclohexene

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3020-3050 C-H stretch =C-H (vinylic)

~2830-2960 C-H stretch -C-H (aliphatic)

~1640-1660 C=C stretch Alkene

~650-800 C-Cl stretch Alkyl Halide

Note: These are predicted

absorption ranges based on

characteristic group

frequencies.

Mass Spectrometry (MS)
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Mass spectrometry data for 3-chlorocyclohexene is available from the National Institute of

Standards and Technology (NIST) database.[1] The key fragments and their relative intensities

are crucial for confirming the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 3-Chlorocyclohexene

m/z Interpretation

116/118
Molecular ion peak (M⁺) with isotopic pattern for

one chlorine atom

81 [M - Cl]⁺

79

80

Source: NIST Mass Spectrometry Data

Center[1]

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are not

available in a single comprehensive source. However, general procedures for obtaining NMR,

IR, and MS spectra are well-established.

General Protocol for NMR Spectroscopy: A sample of 3-chlorocyclohexene would be

dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR

spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Data

processing would involve Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy: An IR spectrum could be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. For a liquid sample like 3-chlorocyclohexene, a thin

film between two salt plates (e.g., NaCl or KBr) would be prepared. The spectrum would be

recorded over the mid-IR range (typically 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry: Mass spectra are typically obtained using a mass

spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and
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separation. For GC-MS analysis, a dilute solution of 3-chlorocyclohexene would be injected

into the GC, where it is vaporized and separated. The separated compound then enters the

mass spectrometer, where it is ionized (commonly by electron impact), and the resulting

fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound like 3-chlorocyclohexene.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesis of 3-Chlorocyclohexene

Purification (e.g., Distillation)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Structural Confirmation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for professionals working with 3-
chlorocyclohexene. While definitive NMR and IR spectra from a single, verified source remain

elusive in publicly available databases, the provided data and predicted values offer a strong

basis for the characterization of this compound. It is always recommended to acquire

experimental data on a specific sample for definitive identification and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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